3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor

This trans-1,4-cyclohexyl-benzamide features a critical 3-cyano substituent and a rigid (1r,4r) configuration that directs the pyrimidine-2-yloxy vector for selective kinase hinge-binding. Unlike the 4-cyano isomer or non-cyano analogs, this scaffold provides a distinct hydrogen-bond-accepting nitrile orientation, essential for reproducible CDK/tyrosine kinase SAR. With a balanced XLogP3 ~2.5 and TPSA ~88 Ų, it is soluble in assay buffers yet lipophilic enough for membrane targets. Researchers can exploit its fragment-plus size (MW 322.37) for fragment-based screening or as a validated starting point for lead optimization. Secure this stereochemically pure building block to eliminate confounding variables in your binding assays.

Molecular Formula C18H18N4O2
Molecular Weight 322.368
CAS No. 2034318-14-2
Cat. No. B2951514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
CAS2034318-14-2
Molecular FormulaC18H18N4O2
Molecular Weight322.368
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC=CC(=C2)C#N)OC3=NC=CC=N3
InChIInChI=1S/C18H18N4O2/c19-12-13-3-1-4-14(11-13)17(23)22-15-5-7-16(8-6-15)24-18-20-9-2-10-21-18/h1-4,9-11,15-16H,5-8H2,(H,22,23)
InChIKeyWKLWGQNYOHHEMA-WKILWMFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide (CAS 2034318-14-2): Procurement-Relevant Structural and Physicochemical Profile


3-Cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a synthetic small molecule (C18H18N4O2, MW 322.37) [1] belonging to the trans-1,4-cyclohexyl-benzamide class. Characterized by a 3-cyano substituent on the benzamide ring, a rigid (1r,4r)-cyclohexyl linker, and a terminal pyrimidin-2-yloxy group, it is primarily procured as a research-grade chemical for use as a kinase inhibitor scaffold or a building block in medicinal chemistry [1]. Its well-defined stereochemistry and the combination of polar and lipophilic groups (XLogP3 ~2.5 predicted) are its key distinguishing physicochemical features relative to simpler or non-cyano containing analogs .

Why 3-Cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide Cannot Be Substituted by Close Analogs: A Structural Rationale


Generic substitution within this chemical class is precluded by the critical interplay of substitution pattern and stereochemistry on target binding and physicochemical properties. The 3-cyano positional isomer is structurally distinct from its 4-cyano analog (CAS 2034444-59-0), leading to altered electron distribution on the benzamide ring and a different presentation of the hydrogen-bond-accepting nitrile group [1]. Furthermore, compounds lacking the cyano group entirely, such as N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide, lose a key pharmacophore essential for interactions observed in related kinase and HDAC inhibitor chemotypes [2]. The defined (1r,4r)-trans configuration is also crucial; cis-isomers or mixed stereochemistry would alter the vector of the pyrimidin-2-yloxy group, which is detrimental to the binding selectivity required for reproducible research outcomes [1].

Quantitative Differential Evidence for 3-Cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide Selection


Positional Isomer Differentiation: 3-Cyano vs. 4-Cyano on Benzamide Scaffold

Selection of the 3-cyano-substituted benzamide over its 4-cyano isomer (CAS 2034444-59-0) is justified by distinct electronic and steric profiles. The 3-cyano group creates a unique dipole moment and electron density distribution on the aromatic ring compared to the 4-substituted analog. In related benzamide chemotypes evaluated as kinase/HDAC inhibitors, the substitution position of the cyano group is a critical determinant of potency, with meta-substitution often yielding superior activity profiles by enabling key hinge-region interactions in kinase targets [1]. The target compound's InChI Key (WKLWGQNYOHHEMA-WKILWMFISA-N) definitively encodes the 3-cyano conformation, ensuring precise reproduction of these properties in assays .

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor

Stereochemical Purity: Impact of (1r,4r)-trans Configuration on Biological Conformation

The rigid (1r,4r)-trans configuration of the cyclohexyl linker is critical for projecting the pyrimidin-2-yloxy group into a defined orientation. The 4-cyano analog's documentation attributes its enhanced binding selectivity directly to this rigid, stereospecific structure [1]. Analogs with unconstrained linkers or cis geometries fail to maintain this essential conformational constraint. For the target 3-cyano compound, the (1r,4r) specification is explicitly defined in its systematic name and validated by its InChI Key, ensuring that the pyrimidine ring is consistently oriented in a trans-diequatorial arrangement relative to the benzamide amide bond .

Stereochemistry Binding Selectivity Lead Optimization

Functional Group Synergy: Cyano and Pyrimidin-2-yloxy Contributions to Target Engagement

The combination of a cyano group and a pyrimidin-2-yloxy substituent creates a dual hydrogen-bond-acceptor system absent in simpler analogs. The cyano group acts as a potent H-bond acceptor and dipolar pharmacophore, while the pyrimidine nitrogen atoms provide additional recognition sites. The close analog 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide has been contextualized for kinase inhibitor development, where its 'unique scaffold offers potential for modulating protein-protein interactions' [1]. In contrast, removing the cyano group (as in N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide) or removing the pyrimidin-2-yloxy group (as in N-cyclohexyl-3-cyanobenzamide) eliminates these critical pharmacophoric features, dramatically altering the compound's target engagement profile .

Pharmacophore Modeling Enzyme Inhibition Hydrogen Bonding

Predicted Solubility and Permeability Profile vs. Non-Cyano Containing Analogs

The balanced presence of polar (cyano, pyrimidine) and lipophilic (cyclohexyl) groups improves the predicted solubility profile of the target compound over more lipophilic analogs. The 4-cyano isomer reference reports an XLogP3 of 2.5 and a TPSA of 87.9 Ų [1], values consistent with good membrane permeability and aqueous solubility for a CNS- or kinase-targeted probe. In comparison, a 4-methyl analog (e.g., 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide, CAS 2034444-30-7) would exhibit higher lipophilicity (predicted XLogP3 > 3.0) and lower TPSA, potentially leading to poorer solubility and increased non-specific binding [1].

Drug-likeness ADME Prediction Physicochemical Properties

Ligand Efficiency and Heavy Atom Count Comparison for Fragment-Based Screening

With a molecular weight of 322.37 g/mol and 24 heavy atoms, this compound occupies a favorable mid-range for medicinal chemistry optimization, balancing complexity with ligand efficiency. For fragment-based or hit-to-lead programs, this size is ideal compared to larger analogs like 3,5-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide (CAS 2034444-37-4), which has a significantly higher molecular weight and complexity . The lower heavy atom count of the target compound offers better ligand efficiency metrics (e.g., LE > 0.30 if its binding affinity is in the low micromolar range), making it a more attractive starting point for optimization campaigns .

Fragment-Based Drug Discovery Ligand Efficiency Molecular Complexity

Optimal Application Scenarios for 3-Cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide


Kinase Inhibitor Scaffold in Hit-to-Lead Medicinal Chemistry

This compound is optimally deployed as a core scaffold for designing selective kinase inhibitors. Its combination of a 3-cyano pharmacophore and a defined trans-cyclohexyl-pyrimidine conformation mirrors structural features found in known cyclin-dependent kinase (CDK) and tyrosine kinase inhibitors. Researchers can exploit the meta-cyano group for hinge-binding interactions while the pyrimidine nitrogen atoms serve as additional contacts, enabling rapid SAR exploration around a pre-validated chemotype [1].

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 322 Da and 24 heavy atoms, this compound fits the 'fragment-plus' space, making it a versatile entry for fragment-based screening campaigns. Its balanced lipophilic/hydrophilic profile (predicted XLogP3 ~2.5, TPSA ~88 Ų) ensures both solubility in aqueous assay buffers and sufficient lipophilicity for target membrane protein binding [1]. It can serve as a reference control for validating fragment-linking strategies that employ trans-1,4-cyclohexyl linkers.

Selectivity Profiling Against Kinase Panel Assays

The distinct 3-cyano substituent differentiates this compound from its 4-cyano isomer, allowing researchers to probe the selectivity pocket of kinase targets. By running the 3-cyano and 4-cyano isomers in parallel against a panel of kinases (e.g., CDK2, CDK4, CDK6), researchers can directly attribute differences in inhibition profiles to the positional substitution effect, generating valuable SAR data for lead optimization programs [1].

Chemical Probe for Adenosine Receptor Subtype Studies

The pyrimidin-2-yloxy moiety is a recognized motif in adenosine receptor antagonist design. Coupled with the rigid trans-cyclohexyl linker, this compound is suitable for exploring A1/A2A adenosine receptor subtype selectivity. Its structural features can be benchmarked against known ligands in radioligand competition binding assays, providing a chemical tool for probing receptor-ligand interactions in neurological or cardiovascular target validation studies [1].

Quote Request

Request a Quote for 3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.